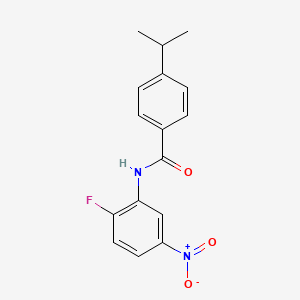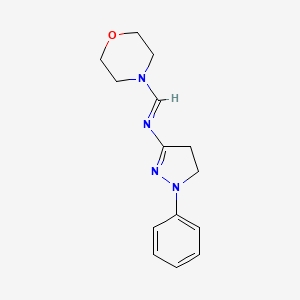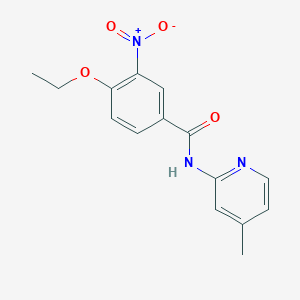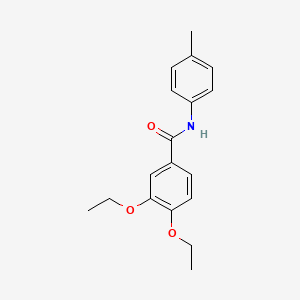![molecular formula C17H20N2O4S B5813878 N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide, also known as NSC 320846, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic benefits.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 exerts its therapeutic effects through multiple mechanisms of action. In cancer research, this compound 320846 inhibits the activity of an enzyme called 5-lipoxygenase, which is involved in the production of inflammatory molecules that promote tumor growth. In inflammation research, this compound 320846 inhibits the activity of an enzyme called cyclooxygenase-2, which is involved in the production of inflammatory molecules. In neurological disorder research, this compound 320846 activates a protein called Nrf2, which is involved in the regulation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound 320846 has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, this compound 320846 induces cell death in tumor cells and inhibits tumor growth. In inflammation research, this compound 320846 reduces inflammation and oxidative stress. In neurological disorder research, this compound 320846 improves cognitive function and protects against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 has several advantages for lab experiments, including its synthetic availability, potency, and selectivity. However, there are also limitations, such as its limited solubility and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 research. In cancer research, this compound 320846 could be studied in combination with other cancer therapies to enhance their efficacy. In inflammation research, this compound 320846 could be studied in animal models of chronic inflammatory diseases to determine its potential therapeutic benefits. In neurological disorder research, this compound 320846 could be studied in animal models of neurodegenerative diseases to determine its potential neuroprotective effects. Additionally, the development of more potent and selective analogs of this compound 320846 could lead to the discovery of new therapeutic agents.
In conclusion, this compound 320846 is a synthetic compound that has shown potential therapeutic benefits in various areas of research. Its mechanism of action involves the inhibition of enzymes involved in the production of inflammatory molecules and the activation of antioxidant and anti-inflammatory pathways. This compound 320846 has advantages and limitations for lab experiments and has several future directions for research.
Synthesemethoden
N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 can be synthesized using a multi-step process that involves the reaction of mesityl oxide with N-(4-nitrophenyl)sulfonamide, followed by reduction and acylation. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 has been studied for its potential therapeutic benefits in various areas of research, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound 320846 has been shown to inhibit the growth of tumor cells and induce cell death. In inflammation research, this compound 320846 has been shown to reduce inflammation and oxidative stress. In neurological disorder research, this compound 320846 has been shown to improve cognitive function and protect against neurodegeneration.
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-8-12(2)17(13(3)9-11)23-10-16(20)19-14-4-6-15(7-5-14)24(18,21)22/h4-9H,10H2,1-3H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJVBEJGNKLITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)

![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)

![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)


![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)